molecular formula C8H9FOS B1441857 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene CAS No. 1173006-35-3

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

Cat. No. B1441857
CAS RN: 1173006-35-3
M. Wt: 172.22 g/mol
InChI Key: CAFMKYVGVGBVIG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene is a chemical compound with the CAS Number: 1173006-35-3 . It has a molecular weight of 172.22 . The IUPAC name for this compound is 4-fluoro-2-methoxy-1-(methylsulfanyl)benzene .


Molecular Structure Analysis

The Inchi Code for 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene is 1S/C8H9FOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Metabolic Studies

  • In vitro and in silico metabolism studies of a thioether compound with an affinity for serotonin and dopamine receptors have been conducted, revealing its metabolic stability and interspecies differences in liver microsomes, aiding in the understanding of its biotransformation pathways (Kubowicz-Kwaoeny et al., 2019).

Solubility and Physical Chemistry

  • Solubility measurements of 1-fluoro-4-(methylsulfonyl)benzene in various solvents across different temperatures were conducted, offering insights into solvent effects on solubility, crucial for pharmaceutical formulation and chemical synthesis processes (Qian et al., 2014).

Cycloaddition Reactions

  • Regioselectivity in intramolecular cycloaddition of double bonds to triplet acylbenzenes has been analyzed, showing effects of substituents on the reaction pathway, which is valuable for designing synthetic pathways for complex organic molecules (Smart & Wagner, 1995).

Crystal Structure Analysis

  • Crystal structure analysis of compounds containing 4-fluoro-2-methoxy-1-(methylsulfanyl)benzene moiety has been performed, contributing to the understanding of molecular geometry, intermolecular interactions, and their implications for material properties and drug design (Kant et al., 2012).

Antimicrobial Activity

  • Novel antimicrobial agents have been synthesized incorporating fluorine and methylsulfanyl substituents, demonstrating potent activity against a range of bacteria and fungi, highlighting the potential for developing new antibiotics (Liaras et al., 2011).

Fluorophore Development

  • Environment-sensitive fluorophores emitting in protic environments have been developed, showcasing applications in sensor technology and fluorescence-based detection methods, crucial for biological and chemical sensing (Uchiyama et al., 2006).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with it are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338).

properties

IUPAC Name

4-fluoro-2-methoxy-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFMKYVGVGBVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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